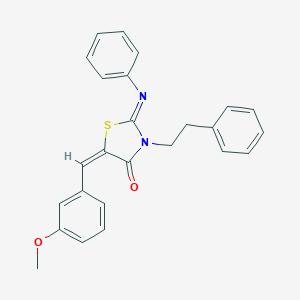
5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as MBPT, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound has been extensively studied for its pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Wirkmechanismus
5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one exerts its pharmacological activities through various mechanisms of action. It inhibits the activation of NF-κB pathway, which is a key mediator of inflammation. This compound also scavenges free radicals and reduces oxidative stress-induced damage. Moreover, this compound induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation of NF-κB pathway. This compound also increases the levels of antioxidant enzymes, such as SOD and CAT, and reduces lipid peroxidation. Furthermore, this compound induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its potent pharmacological activities, which can be used to study various biological processes. Moreover, this compound is relatively easy to synthesize and can be obtained in high yields. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. Firstly, more studies are needed to elucidate the molecular mechanisms underlying its pharmacological activities. Secondly, the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammation, needs to be explored further. Thirdly, the development of novel this compound derivatives with improved pharmacological properties is an area of interest. Finally, the use of this compound in combination with other drugs or therapies needs to be investigated to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one can be achieved through various methods, including the reaction of 3-methoxybenzaldehyde, 2-phenylethylamine, and thiourea in the presence of acetic acid and ethanol. The product is obtained after recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB pathway. Additionally, this compound has been found to possess potent antioxidant activities, which can protect cells from oxidative stress-induced damage. Furthermore, this compound has been reported to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C25H22N2O2S |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
(5E)-5-[(3-methoxyphenyl)methylidene]-3-(2-phenylethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H22N2O2S/c1-29-22-14-8-11-20(17-22)18-23-24(28)27(16-15-19-9-4-2-5-10-19)25(30-23)26-21-12-6-3-7-13-21/h2-14,17-18H,15-16H2,1H3/b23-18+,26-25? |
InChI-Schlüssel |
QXHWQTXDXQAVEQ-MFIIUBNGSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=CC=C4 |
SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B298501.png)


![1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B298506.png)
![5-(3,5-Dibromo-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298507.png)
![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298510.png)
![5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298511.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298515.png)
![[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B298518.png)
![5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298520.png)